molecular formula C47 H70 O14 B000117 Pectenotoxin 2 CAS No. 97564-91-5

Pectenotoxin 2

Cat. No. B000117
CAS RN: 97564-91-5
M. Wt: 859 g/mol
InChI Key: PTKFEDGHUVZLPL-XAHUWGBLSA-N
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Description

Pectenotoxin 2 (PTX-2) is a polycyclic ether and a spiroketal . It is a natural product found in Mizuhopecten yessoensis and Jaspis . The molecular formula of PTX-2 is C47H70O14 .


Synthesis Analysis

The stereoselective total synthesis of PTX-2 has been achieved via the isomerization of anomeric spiroacetal pectenotoxin-2b (PTX2b). The synthesis of PTX2b was achieved by a simple process including sulfone-mediated assembly of spirocyclic and bicyclic acetals and subsequent macrocyclization by ring-closing olefin metathesis .


Molecular Structure Analysis

The molecular formula of PTX-2 is C47H70O14 . The average mass is 859.050 Da and the monoisotopic mass is 858.476563 Da .


Chemical Reactions Analysis

The synthesis of PTX-2 involves the isomerization of anomeric spiroacetal pectenotoxin-2b (PTX2b). This process includes sulfone-mediated assembly of spirocyclic and bicyclic acetals and subsequent macrocyclization by ring-closing olefin metathesis .


Physical And Chemical Properties Analysis

The molecular formula of PTX-2 is C47H70O14 . The average mass is 859.050 Da and the monoisotopic mass is 858.476563 Da .

Scientific Research Applications

Cytoskeletal Dynamics and Cell Morphology

Pectenotoxin 2 (PTX-2) has been found to significantly impact the actin cytoskeleton and cell morphology in living cells. The presence of an intact lactone ring in PTX-2 is key to its biological activity, particularly its ability to trigger notable depolymerizing effects on the actin cytoskeleton, leading to changes in cell shape (Ares et al., 2007).

Cancer Cell Toxicity

Research has shown that PTX-2 displays significant cytotoxicity against human cancer cells. It inhibits mitotic separation and cytokinesis by depolymerizing actin filaments. This effect involves down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis in cancer cells. The potential of PTX-2 in cancer treatment is further highlighted by its influence on cell cycle regulatory proteins and suppression of telomerase activity (Kim, Kim, & Choi, 2011).

Synthetic Studies and Chemical Synthesis

Efforts to synthesize PTX-2 have been significant due to its complex structure, particularly the non-anomeric spiroacetal. These synthetic studies are crucial for understanding the structural requirements for its biological activity and potential therapeutic applications. The successful synthesis of PTX-2 provides a foundation for future studies on its biological mechanism and potential pharmaceutical uses (Fujiwara et al., 2014).

Actin Polymerization Inhibition

PTX-2 is known to inhibit actin polymerization, as demonstrated in smooth muscle cells. This property has implications for understanding the bioactive mechanism of PTX-2 and its potential uses in modulating cellular functions related to actin dynamics (Hori et al., 2017).

Cell Cycle Arrest and Apoptosis Induction

Studies have shown that PTX-2 induces G2/M phase cell cycle arrest in human breast cancer cells via mechanisms involving the phosphorylation of cdc25C and down-regulation of cyclin B1 and cdc2 expression. This indicates PTX-2's role in cell cycle regulation and its potential as a therapeutic agent in cancer treatment (Moon et al., 2010).

Safety And Hazards

PTX-2 is a shellfish toxin and has been reported to display significant cytotoxicity to human cancer cells .

properties

IUPAC Name

(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFEDGHUVZLPL-LLUYWJARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893516
Record name Pectenotoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pectenotoxin 2

CAS RN

97564-91-5
Record name Pectenotoxin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97564-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pectenotoxin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectenotoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
R Draisci, L Lucentini, L Giannetti, P Boria, R Poletti - Toxicon, 1996 - Elsevier
Pectenotoxin-2 (PTX-2), a polyether-lactone included in the neutral class of diarrhoetic shellfish poisoning (DSP) toxins, has been unambiguously detected in Dinophysis fortii collected …
Number of citations: 195 www.sciencedirect.com
P Vale, MAM Sampayo - Toxicon, 2002 - Elsevier
… Pectenotoxin-2 seco acid (PTX2sa) and 7-epi-pectenotoxin-2 seco acid (7-epi-PTX2sa) were … Pectenotoxin-2 seco acid was not involved in a previously reported incident of human …
Number of citations: 86 www.sciencedirect.com
T Suzuki, L Mackenzie, D Stirling, J Adamson - Toxicon, 2001 - Elsevier
… was pectenotoxin-2 (PTX2), both Greenshell and Blue mussels contained pectenotoxin-2 … acuta was rapidly converted to PTX2SA and its epimer 7-epi-pectenotoxin-2 seco acid (7-epi-…
Number of citations: 155 www.sciencedirect.com
T Kamiyama, S Nagai, T Suzuki, K Miyamura - Aquatic microbial ecology, 2010 - int-res.com
We cultivated Dinophysis acuminata, a mixotrophic dinoflagellate causing diarrhetic shellfish poisoning worldwide, at different temperatures by providing a mixotrophic ciliate …
Number of citations: 61 www.int-res.com
CO Miles, AL Wilkins, JS Munday… - Journal of agricultural …, 2006 - ACS Publications
… Pectenotoxin-2, the most abundant PTX from most … of pectenotoxin-2 seco acid (2) and 7-epi-pectenotoxin-2 seco … in vitro enzymatic hydrolysis of pectenotoxin-2. These were separated …
Number of citations: 58 pubs.acs.org
T Suzuki, T Mitsuya, H Matsubara… - Journal of Chromatography …, 1998 - Elsevier
Solid-phase extraction of pectenotoxin-2 (PTX2) and pectenotoxin-6 (PTX6) from seawater samples using a nonpolar cartridge column Sep-Pak C 18 was investigated for determination …
Number of citations: 140 www.sciencedirect.com
K Fujiwara, Y Suzuki, N Koseki, Y Aki… - Angewandte Chemie …, 2014 - Wiley Online Library
… A shellfish toxin: Non-anomeric spiroacetal pectenotoxin-2 was synthesized by the acidic … a dynamic transition process to equilibrium in the step produced pectenotoxin-2 selectively. …
Number of citations: 27 onlinelibrary.wiley.com
GY Kim, WJ Kim, YH Choi - Marine drugs, 2011 - mdpi.com
Pectenotoxin-2 (PTX-2), which was first identified as a cytotoxic entity in marine sponges, has been reported to display significant cytotoxicity to human cancer cells where it inhibits …
Number of citations: 38 www.mdpi.com
AL Wilkins, N Rehmann, T Torgersen… - Journal of Agricultural …, 2006 - ACS Publications
… hydrolyzed by many shellfish to give pectenotoxin-2 seco acid, which isomerizes to 7-epi-pectenotoxin-2 seco acid. Three series of fatty acid esters of pectenotoxin-2 seco acid (PTX-2 …
Number of citations: 99 pubs.acs.org
KJ James, AG Bishop, R Draisci, L Palleschi… - … of Chromatography A, 1999 - Elsevier
… Two acidic analogues of the polyether marine toxin, pectenotoxin-2 … have been confirmed to be pectenotoxin-2 seco acids (PTX-2SAs… Toxic mussels also contained these pectenotoxin-2 …
Number of citations: 114 www.sciencedirect.com

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